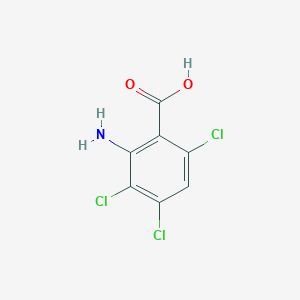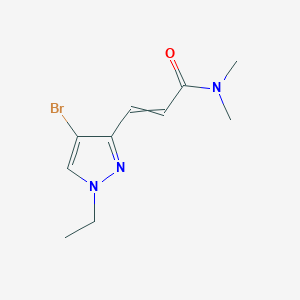
3alpha,12beta-Dihydroxycholanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,12beta-Dihydroxycholanoic Acid is a bile acid that can be isolated from urine specimens of healthy humans . It is a steroidal compound with the molecular formula C24H40O4 and a molecular weight of 392.57 g/mol . This compound is part of the cholic acid family and is known for its role as an endogenous metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12beta-Dihydroxycholanoic Acid typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation at the 3alpha and 12beta positions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar hydroxylation reactions, optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3alpha,12beta-Dihydroxycholanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxy, keto, and carboxy derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3alpha,12beta-Dihydroxycholanoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids.
Biology: Investigated for its role in metabolic pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 3alpha,12beta-Dihydroxycholanoic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for bile acid receptors, influencing various metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxycholic Acid: Another bile acid with similar hydroxylation patterns.
Lithocholic Acid: Differentiated by its hydroxylation at different positions.
Chenodeoxycholic Acid: Shares some structural similarities but differs in its biological activity.
Uniqueness
3alpha,12beta-Dihydroxycholanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. Its role as an endogenous metabolite also sets it apart from other synthetic bile acids .
Eigenschaften
Molekularformel |
C24H40O4 |
|---|---|
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
InChI-Schlüssel |
KXGVEGMKQFWNSR-NJTQTWIGSA-N |
Isomerische SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)

![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)

![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)




![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
